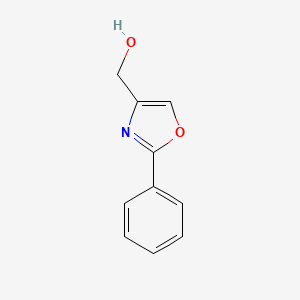

(2-Phenyloxazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-phenyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDBXQYHHCUEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574044 | |

| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59398-98-0 | |

| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenyl-1,3-oxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis and Application of (2-Phenyloxazol-4-yl)methanol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring system, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, represents a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow molecules incorporating this scaffold to bind effectively to a wide array of biological targets.[1] This versatility has led to the classification of the oxazole moiety as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme. Consequently, oxazole derivatives have been successfully developed into a range of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

Within this important class of compounds, (2-Phenyloxazol-4-yl)methanol (CAS Number: 59398-98-0) emerges as a particularly valuable building block for the synthesis of complex, biologically active molecules. Its structure, featuring a stable 2-phenyloxazole core and a reactive primary alcohol at the 4-position, provides a strategic starting point for the elaboration of novel drug candidates. The phenyl group at the 2-position often serves as a key recognition element for target binding, while the hydroxymethyl group at the 4-position offers a versatile handle for chemical modification and the introduction of further pharmacophoric features.

This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound in the context of contemporary drug discovery. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key intermediate in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its effective use in synthesis and for quality control purposes.

| Property | Value |

| CAS Number | 59398-98-0 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Solid |

While a publicly available, fully characterized set of spectra is not readily found in a single database, the expected spectroscopic data can be inferred from the analysis of its functional groups and data from closely related analogs. The following represents a predictive summary of the key spectroscopic features that would confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the oxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons will likely appear as multiplets in the range of δ 7.2-8.0 ppm. The oxazole proton should appear as a singlet, and the methylene protons adjacent to the oxygen will also likely be a singlet. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the phenyl and oxazole rings, as well as the hydroxymethyl carbon. The quaternary carbons of the oxazole ring will have distinct chemical shifts, and the carbons of the phenyl ring will appear in the aromatic region.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, C=N and C=C stretching vibrations from the oxazole and phenyl rings (in the 1500-1600 cm⁻¹ region), and a C-O stretching band for the primary alcohol.

Mass Spectrometry (MS):

Mass spectrometric analysis, typically using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 176.06. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

Strategic Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the formation of the oxazole ring followed by the reduction of a carbonyl group at the 4-position. A common and reliable approach starts from the corresponding carboxylic acid ester, ethyl 2-phenyl-4-oxazolecarboxylate.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Ethyl 2-phenyl-4-oxazolecarboxylate

This protocol details the reduction of the ester functionality of ethyl 2-phenyl-4-oxazolecarboxylate to the primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of this transformation.[2][6]

Materials:

-

Ethyl 2-phenyl-4-oxazolecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve ethyl 2-phenyl-4-oxazolecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume any excess LiAlH₄.[7] This should be followed by the cautious, dropwise addition of water, then 1 M HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and decomposition of the reagent.

-

Inert Atmosphere: An inert atmosphere is used to prevent the reaction of LiAlH₄ with atmospheric moisture.

-

Controlled Addition at Low Temperature: The reduction of esters with LiAlH₄ is highly exothermic. Adding the ester solution dropwise at 0 °C helps to control the reaction rate and prevent a dangerous temperature increase.

-

Careful Quenching: The quenching process is the most hazardous step of this procedure. The slow, sequential addition of ethyl acetate, water, and acid is crucial to safely neutralize the reactive aluminum species and any unreacted LiAlH₄.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value, biologically active molecules. The 2-phenyloxazole motif is a common feature in a variety of kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site. The hydroxymethyl group at the 4-position provides a convenient attachment point for building out the rest of the inhibitor, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

A notable application of this scaffold is in the development of p38 MAP kinase inhibitors. p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.[8][9][10]

Figure 2: A representative workflow for the elaboration of this compound into a p38 kinase inhibitor.

Illustrative Synthetic Elaboration to a p38 Kinase Inhibitor Scaffold

The following outlines a general, illustrative procedure for the conversion of this compound into a scaffold commonly found in p38 kinase inhibitors. This involves the activation of the primary alcohol and subsequent nucleophilic substitution.

Part A: Activation of the Hydroxyl Group (e.g., Conversion to a Mesylate)

-

Reaction Setup: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) at 0 °C.

-

Addition of Mesyl Chloride: Add methanesulfonyl chloride (mesyl chloride) (1.2 equivalents) dropwise to the stirred solution.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.

Part B: Nucleophilic Substitution

-

Reaction Setup: Dissolve the crude mesylate from Part A in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired amine-containing fragment (e.g., a substituted aniline or a heterocyclic amine) (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).

-

Reaction and Workup: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete. After cooling, pour the mixture into water and extract the product with an appropriate organic solvent. Purify the final product by column chromatography or recrystallization.

This two-step sequence allows for the facile introduction of a wide variety of amine-containing side chains, enabling the rapid generation of a library of compounds for SAR studies aimed at optimizing the inhibitory activity against p38 MAP kinase.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the proven biological relevance of the 2-phenyloxazole scaffold, makes it an attractive intermediate for drug discovery programs. The ability to easily functionalize the hydroxymethyl group at the 4-position provides a powerful tool for the optimization of lead compounds, particularly in the area of kinase inhibitor development. As the demand for novel and selective therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the successful discovery and development of the next generation of medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]

- 9. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of (2-Phenyloxazol-4-yl)methanol: A Key Intermediate in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth analysis of (2-Phenyloxazol-4-yl)methanol, a heterocyclic alcohol of significant interest to the pharmaceutical and chemical research communities. The oxazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] This document details the fundamental physicochemical properties, provides a robust and validated synthetic protocol, outlines methods for its characterization, and discusses its strategic importance in the context of drug discovery and development. The information is tailored for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound for practical application.

Introduction

2.1 The Oxazole Scaffold in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This motif is prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Its significance in medicinal chemistry is partly due to its role as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] The ability to readily functionalize the oxazole core makes it an ideal platform for developing novel therapeutic agents.[1]

2.2 this compound: An Overview

This compound, identified by CAS number 59398-98-0, is a key derivative of the oxazole family.[5] It features a phenyl group at the 2-position, which can be crucial for molecular recognition (e.g., through pi-stacking interactions), and a hydroxymethyl group at the 4-position. This primary alcohol is not just a structural feature but a reactive handle, allowing for a multitude of subsequent chemical transformations. This makes the compound a valuable starting material for building libraries of derivatives for structure-activity relationship (SAR) studies in drug development programs.[6]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in synthesis and drug development. These parameters influence solubility, reactivity, and formulation characteristics.

Caption: Chemical structure of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 59398-98-0 | [5] |

| Molecular Formula | C₁₀H₉NO₂ | [5] |

| Molecular Weight | 175.18 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Data not widely reported | N/A |

| Boiling Point | Data not widely reported | N/A |

| pKa (Alcoholic Proton) | ~16-18 (estimated) | [7][8] |

| pKa (Conjugate Acid) | < 1 (estimated, for oxazole nitrogen) | [7][8] |

3.1 Solubility Profile

The solubility of this compound is dictated by the balance between its polar hydroxyl group and its larger, nonpolar phenyl and oxazole ring systems.

-

Soluble: Expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone, where hydrogen bonding and dipole-dipole interactions can occur.[9][10][11]

-

Sparingly Soluble: Likely shows moderate to low solubility in less polar solvents like ethyl acetate and dichloromethane.

-

Insoluble: Predicted to be practically insoluble in nonpolar solvents like hexanes and in water, despite the presence of the hydroxyl group.

3.2 Acidity and Basicity (pKa)

The molecule possesses two sites with acid-base properties:

-

The Hydroxymethyl Group: The proton of the primary alcohol is weakly acidic, with an estimated pKa value typical for simple alcohols (around 16-18).[7][8] Under standard conditions, it will not be deprotonated, but it can be by strong bases like sodium hydride.

-

The Oxazole Nitrogen: The nitrogen atom in the oxazole ring is weakly basic due to the delocalization of its lone pair of electrons within the aromatic system. The pKa of its conjugate acid is estimated to be very low (likely less than 1), meaning it requires a superacid to be protonated.

Synthesis and Spectroscopic Characterization

4.1 Synthetic Strategy

This compound is accessible through several synthetic routes.[1][5] A highly reliable and common laboratory-scale method is the reduction of a corresponding 4-carboxy- or 4-formyl- precursor. The reduction of an ester, such as ethyl 2-phenyloxazole-4-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), is an effective strategy that proceeds with high yield. This transformation is a cornerstone of organic synthesis for converting esters to primary alcohols.[12]

Caption: General workflow for the synthesis of this compound.

4.2 Detailed Synthetic Protocol: Reduction of Ethyl 2-phenyloxazole-4-carboxylate

Causality and Trustworthiness: This protocol is designed to be self-validating. The use of anhydrous solvent is critical because LiAlH₄ reacts violently with water. The reaction progress is monitored by Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed, preventing unnecessary reaction time or incomplete conversion. The Fieser workup (sequential addition of water and base) is a standard, safe, and effective method for quenching the reaction and precipitating aluminum salts, which simplifies purification.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~1.5 eq) in THF dropwise. Rationale: The exothermic reaction is controlled by slow addition at a low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC until the starting ester spot has disappeared.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Rationale: This specific sequence generates granular aluminum salts that are easily filtered.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate them under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield pure this compound.

4.3 Spectroscopic Profile (Predicted)

While specific experimental data can be requested from vendors, the expected spectroscopic features can be reliably predicted based on the structure.[13]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 - 7.95 (m, 2H, ortho-protons of phenyl ring)

-

δ 7.80 (s, 1H, H5 of oxazole ring)

-

δ 7.50 - 7.40 (m, 3H, meta- and para-protons of phenyl ring)

-

δ 4.75 (s, 2H, -CH₂OH)

-

δ 2.50 (br s, 1H, -OH, exchanges with D₂O)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~162.0 (C2, oxazole)

-

δ ~145.0 (C4, oxazole)

-

δ ~135.0 (C5, oxazole)

-

δ ~130.0, 128.8, 126.5, 127.0 (phenyl carbons)

-

δ ~58.0 (-CH₂OH)

-

-

FT-IR (KBr, cm⁻¹):

-

~3350 cm⁻¹ (broad, O-H stretch)

-

~3100 cm⁻¹ (C-H aromatic stretch)

-

~1615, 1550 cm⁻¹ (C=N, C=C aromatic ring stretches)

-

~1050 cm⁻¹ (C-O stretch)

-

Role in Drug Development & Chemical Biology

5.1 A Versatile Synthetic Intermediate

The primary utility of this compound in drug discovery lies in the reactivity of its hydroxymethyl group. This functional group is a gateway to a variety of other functionalities, enabling the exploration of chemical space around the core scaffold.

Caption: Key synthetic transformations of this compound.

This versatility allows chemists to systematically modify the structure to probe interactions with biological targets, optimize potency, and improve pharmacokinetic properties. For example, converting the alcohol to a carboxylic acid introduces a potential hydrogen bond donor/acceptor and a charged group, while converting it to an ether can increase lipophilicity.[1]

Experimental Protocols for Physicochemical Characterization

6.1 Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2 °C) is indicative of high purity.

6.2 Solubility Determination (Shake-Flask Method)

This method provides a quantitative measure of a compound's solubility in a given solvent.[9]

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Conclusion

This compound is more than a simple chemical; it is a foundational tool for innovation in medicinal chemistry. Its well-defined structure, combined with the strategic placement of a reactive hydroxymethyl group on a biologically relevant oxazole scaffold, makes it an invaluable intermediate. A comprehensive grasp of its physicochemical properties and synthetic methodologies, as detailed in this guide, empowers researchers to fully leverage its potential in the design and synthesis of next-generation therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. (2-PHENYL-OXAZOL-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]

- 11. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 59398-98-0|this compound|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Oxazole Derivatives

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them privileged scaffolds in drug discovery.[2][3] This guide provides an in-depth technical exploration of the synthesis and characterization of novel oxazole derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights into reaction optimization and substrate scope. Furthermore, this guide establishes a self-validating framework for the comprehensive characterization of these molecules, ensuring structural integrity and purity through a multi-technique spectroscopic and crystallographic approach.

The Strategic Importance of the Oxazole Scaffold

The oxazole ring's significance lies in its unique electronic and structural properties, which facilitate diverse non-covalent interactions with biological targets like enzymes and receptors.[1][2][4] This inherent ability to act as a versatile pharmacophore has led to the development of numerous clinically relevant molecules.[5][6] From a synthetic standpoint, the oxazole core offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties to optimize drug-like characteristics. The planarity and aromaticity of the oxazole ring also make it an attractive component in the design of novel organic materials with specific electronic and photophysical properties.[7]

Synthetic Strategies for Oxazole Ring Construction

The construction of the oxazole core can be approached through various synthetic routes, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Methodologies: The Bedrock of Oxazole Synthesis

A cornerstone of oxazole synthesis, the Robinson-Gabriel reaction involves the cyclodehydration of 2-acylamino ketones.[8][9][10] This method is particularly effective for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.

-

Mechanistic Insight: The reaction proceeds via an initial activation of the ketone by a dehydrating agent, typically a strong acid like sulfuric acid or polyphosphoric acid, followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated carbonyl carbon.[11] Subsequent dehydration of the resulting dihydrooxazolol intermediate affords the aromatic oxazole ring.[11] The choice of dehydrating agent is critical; for instance, trifluoromethanesulfonic acid in conjunction with aluminum chloride has been shown to be effective in a one-pot Friedel-Crafts/Robinson-Gabriel synthesis.[11]

-

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

-

To a stirred solution of α-benzamidoacetophenone (1 mmol) in glacial acetic acid (10 mL), add concentrated sulfuric acid (0.5 mL) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure 2,5-diphenyloxazole.

-

The Fischer synthesis provides a route to 2,5-disubstituted oxazoles through the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrogen chloride.[6][12][13]

-

Mechanistic Insight: The reaction initiates with the protonation of the cyanohydrin by HCl, followed by the formation of an iminochloride intermediate.[12] This intermediate then undergoes a nucleophilic attack by the second aldehyde, leading to a chloro-oxazoline intermediate after dehydration.[12] Tautomerization and subsequent elimination of HCl yield the final oxazole product.[12][14] This method is particularly useful for the synthesis of diaryloxazoles.[12]

Modern Synthetic Approaches: Efficiency and Diversity

The van Leusen reaction is a highly versatile and widely used method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][15][16][17] This reaction is prized for its mild conditions and broad substrate scope.[15][16]

-

Mechanistic Insight: The reaction proceeds via a base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl.[4][15] The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to afford the 5-substituted oxazole.[4][15][18]

-

Experimental Protocol: Synthesis of 5-Phenyloxazole

-

In a round-bottom flask, dissolve benzaldehyde (1 mmol) and TosMIC (1.1 mmol) in methanol (10 mL).

-

Add potassium carbonate (2 mmol) to the solution and stir the mixture at reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water (20 mL) and ethyl acetate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain 5-phenyloxazole.

-

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[19][20] The synthesis of oxazoles is particularly amenable to microwave assistance, especially in reactions like the van Leusen synthesis.[4][21][22]

-

Causality of Enhancement: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in faster reaction rates. In the context of oxazole synthesis, this can lead to cleaner reactions with fewer side products.[23]

-

Experimental Protocol: Microwave-Assisted Synthesis of 5-Aryloxazoles

-

In a microwave-safe vessel, combine the substituted aryl aldehyde (1 mmol), TosMIC (1.2 mmol), and potassium phosphate (2 mmol) in isopropanol (5 mL).[21][22][23]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 80 °C) for 10-20 minutes.

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

MCRs offer a highly efficient approach to building molecular complexity in a single step from three or more starting materials.[24] Several MCRs have been developed for the synthesis of highly substituted oxazoles.[25] For example, an acid-promoted multicomponent reaction of arylglyoxal monohydrates, nitriles, and various C-nucleophiles can afford fully substituted oxazoles.[24]

Comprehensive Characterization of Novel Oxazole Derivatives

The unambiguous structural elucidation and purity assessment of newly synthesized oxazole derivatives are paramount. A combination of spectroscopic and analytical techniques is essential for a self-validating characterization process.[26][27]

Spectroscopic Techniques

| Technique | Information Obtained | Key Considerations for Oxazoles |

| ¹H NMR Spectroscopy | Provides information on the electronic environment and connectivity of protons. | The chemical shifts of the oxazole ring protons are characteristic: C2-H (δ ~8.0-8.2 ppm), C4-H (δ ~7.2-7.8 ppm), and C5-H (δ ~7.0-7.3 ppm). Coupling constants can help determine substitution patterns. |

| ¹³C NMR Spectroscopy | Reveals the carbon skeleton of the molecule. | The oxazole ring carbons resonate at distinct chemical shifts: C2 (~150-162 ppm), C4 (~125-140 ppm), and C5 (~120-128 ppm). |

| FTIR Spectroscopy | Identifies the functional groups present in the molecule. | Look for characteristic C=N stretching (~1650-1580 cm⁻¹), C=C stretching (~1580-1470 cm⁻¹), and C-O-C stretching (~1100-1020 cm⁻¹) bands of the oxazole ring.[28] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak (M⁺) confirms the molecular weight. Fragmentation patterns can provide structural clues.[29] High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[30] |

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[31][32][33] Obtaining suitable crystals for X-ray analysis is often a crucial yet challenging step.

-

Protocol for Crystal Growth:

-

Dissolve the purified oxazole derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.

-

Alternatively, vapor diffusion techniques, where a solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less volatile anti-solvent, can be employed.

-

Visualizing Reaction Pathways and Workflows

Robinson-Gabriel Synthesis Mechanism

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Van Leusen Oxazole Synthesis Workflow

Caption: Experimental workflow for the Van Leusen oxazole synthesis.

Conclusion

The synthesis and characterization of novel oxazole derivatives remain a vibrant and highly rewarding area of chemical research. This guide has outlined both foundational and advanced synthetic methodologies, providing the rationale behind experimental choices to empower researchers in their synthetic endeavors. The emphasis on a robust, multi-technique characterization workflow ensures the integrity of the synthesized compounds. As the demand for novel therapeutics and functional materials continues to grow, the versatile oxazole scaffold is poised to play an increasingly critical role in addressing these challenges.

References

- 1. ijmpr.in [ijmpr.in]

- 2. benchchem.com [benchchem.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. synarchive.com [synarchive.com]

- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. 218. Mechanism and extension of the Fischer oxazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]

- 20. ijpsonline.com [ijpsonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 27. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. mkuniversity.ac.in [mkuniversity.ac.in]

- 33. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Initial Biological Activity Screening of 2-Phenyloxazole Compounds

Abstract

The 2-phenyloxazole scaffold is a privileged heterocyclic motif, integral to numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for the initial biological activity screening of novel 2-phenyloxazole derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. We will detail field-proven, self-validating protocols for primary cytotoxicity and antimicrobial assays, provide templates for data interpretation, and explore potential mechanisms of action. This guide is intended to equip researchers, scientists, and drug development professionals with the technical accuracy and strategic insight required to efficiently identify and prioritize promising lead compounds for further development.

Introduction: The 2-Phenyloxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions respectively, is a cornerstone in modern medicinal chemistry.[3][4] Its unique physicochemical properties, including the ability to participate in hydrogen bonding, π–π stacking, and hydrophobic interactions, make it an ideal scaffold for engaging with a variety of biological targets.[5] When substituted with a phenyl group at the 2-position, the resulting 2-phenyloxazole core serves as the foundation for a multitude of pharmacologically active agents.[1]

The rationale for screening new libraries of 2-phenyloxazole compounds is well-grounded in precedent. Marketed drugs and late-stage clinical candidates containing this moiety have demonstrated efficacy against a range of diseases.[1] The inherent versatility of the scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide focuses on the critical first step: the initial biological screen, designed to rapidly and cost-effectively identify "hits" from a compound library that warrant more intensive investigation.

Designing the Screening Cascade: A Strategy for Hit Identification

A successful screening campaign is not a single experiment but a multi-step, logical progression known as a screening cascade. The primary goal is to efficiently triage a library of compounds, eliminating inactive molecules and prioritizing the most promising candidates for subsequent, more complex secondary and tertiary assays.

The causality behind this approach is resource management. Primary assays are typically designed for higher throughput, lower cost, and broad activity detection (e.g., general cytotoxicity). They cast a wide net to ensure no potential lead is missed. Hits from this stage are then subjected to more specific, often lower-throughput and more expensive, secondary assays that probe specific mechanisms or target engagement.

Below is a conceptual workflow for a typical initial screening cascade for 2-phenyloxazole compounds.

Caption: A logical workflow for an initial biological screening cascade.

Core Screening Protocols: In-Vitro Cytotoxicity Assessment

Given the established potential of oxazole derivatives as anticancer agents, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.[4][6] The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[7][8]

Principle of the MTT Assay

The assay's trustworthiness stems from its direct measurement of metabolic activity, which in most healthy cell populations, correlates with cell viability.[8] The core principle involves the reduction of a yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[9][10] This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[7][10] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is quantified, providing a direct measure of viable cells.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. clyte.tech [clyte.tech]

An In-Depth Technical Guide to the Solubility and Stability Evaluation of (2-Phenyloxazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of (2-Phenyloxazol-4-yl)methanol, a heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role these properties play in determining the developability of a new chemical entity, this document outlines both the strategic rationale and detailed experimental protocols. We delve into methods for determining kinetic and thermodynamic solubility in physiologically relevant media and present a systematic approach to stability assessment through forced degradation studies as mandated by international regulatory guidelines. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of a robust physicochemical profile for oxazole-based compounds.

Introduction: The Oxazole Moiety in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle featuring one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound (Figure 1) is a representative of this class, combining the oxazole core with phenyl and methanol functionalities.

Figure 1: Chemical Structure of this compound

-

IUPAC Name: this compound

-

CAS Number: 59398-98-0[1]

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

The journey of a promising hit compound to a viable drug candidate is contingent upon its physicochemical properties. Among the most crucial are aqueous solubility and chemical stability. Poor solubility can severely limit oral bioavailability, complicate formulation development, and yield unreliable data in biological assays.[2][3] Similarly, chemical instability can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life.[4]

This guide provides the scientific principles and actionable protocols to thoroughly characterize this compound, ensuring that subsequent development efforts are built on a solid foundation of chemical knowledge.

Physicochemical Characterization

A preliminary in-silico and experimental assessment of key physicochemical properties is the logical first step. This data provides context for the design of solubility and stability experiments.

Predicted Physicochemical Properties

While experimental determination is the gold standard, computational tools provide valuable initial estimates for pKa and the partition coefficient (logP).[5][6]

-

pKa (Acid Dissociation Constant): The oxazole ring is weakly basic, with the nitrogen at position 3 being the site of protonation. The conjugate acid of the parent oxazole has a pKa of approximately 0.8. The substituents on this compound will influence this value, but it is expected to remain a very weak base. The hydroxyl group of the methanol substituent is a very weak acid, with an estimated pKa well outside the physiological range. Understanding the pKa is critical as it dictates the ionization state of the molecule at different pH values, which in turn profoundly impacts solubility.

-

logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A predicted logP for this compound suggests moderate lipophilicity. This is a key determinant of both solubility and permeability, influencing its behavior in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

These predicted values must be experimentally verified but serve to guide the selection of analytical methods and buffer systems for subsequent studies.

Aqueous Solubility Determination

Solubility assessment is bifurcated into two key types: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement relevant to early discovery, reflecting the solubility of a compound precipitating from a DMSO stock solution.[2][7][8] Thermodynamic solubility is the true equilibrium solubility of the solid material and is critical for formulation and late-stage development.[9][10][11]

Causality Behind Experimental Choices

-

Choice of Media: We use Phosphate Buffered Saline (PBS) at pH 7.4 to mimic physiological conditions. Simulated Gastric Fluid (SGF, pH ~1.2) and Simulated Intestinal Fluid (SIF, pH ~6.8) are also critical for predicting behavior after oral administration.[12]

-

Equilibration Time: Kinetic assays use short incubation times (e.g., 2 hours) to reflect the rapid precipitation that can occur in in-vitro assays.[3][8] Thermodynamic assays require longer incubation (≥24 hours) to ensure a true equilibrium is reached between the solid and dissolved states.[9][13]

-

Quantification Method: A robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred method for accurate quantification, as it separates the parent compound from any potential impurities or degradants.

Experimental Workflow: Solubility Determination

The logical flow for determining solubility involves preparing the samples, allowing them to equilibrate, separating the solid from the supernatant, and quantifying the dissolved compound.

References

- 1. 59398-98-0|this compound|BLD Pharm [bldpharm.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. onyxipca.com [onyxipca.com]

- 5. Theoretical prediction of pKa in methanol: testing SM8 and SMD models for carboxylic acids, phenols, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

Reactivity and electronic properties of the 2-phenyloxazole core

An In-Depth Technical Guide to the Reactivity and Electronic Properties of the 2-Phenyloxazole Core

Executive Summary

The 2-phenyloxazole motif is a cornerstone in modern medicinal chemistry and materials science. As a privileged heterocyclic scaffold, its unique combination of electronic properties, reactivity, and structural rigidity has led to its incorporation into a vast array of biologically active compounds and functional organic materials. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the fundamental electronic characteristics that govern the chemical behavior of the 2-phenyloxazole core. We will delve into its aromaticity, reactivity in key chemical transformations including electrophilic and nucleophilic substitutions, and its notable photophysical properties. By elucidating the causality behind its reactivity and providing practical, field-proven insights, this document serves as a comprehensive resource for the rational design and synthesis of novel 2-phenyloxazole derivatives.

Electronic Landscape of the 2-Phenyloxazole Core

Understanding the electronic nature of the 2-phenyloxazole system is paramount to predicting its reactivity and designing new molecules with desired properties. The fusion of an electron-rich phenyl ring with the π-deficient, yet aromatic, oxazole moiety creates a unique electronic environment.

Aromaticity and Electron Distribution

The oxazole ring is an aromatic heterocycle, possessing a delocalized 6π electron system.[1] However, its aromaticity is considered modest compared to analogues like thiazole, due to the high electronegativity of the oxygen atom which restricts the complete delocalization of its lone pair electrons.[1][2][3] This creates a polarized system where the nitrogen atom behaves like pyridine (electron-withdrawing) and the oxygen atom like furan (electron-donating).[1]

The electron density across the oxazole ring is not uniform. The order of acidity for the oxazole protons is C2 > C5 > C4, indicating that the C2 position is the most electron-deficient and susceptible to deprotonation.[3] Conversely, electrophilic attacks preferentially occur at the C5 position, which is the most electron-rich carbon.[2][4]

Caption: Key reactivity sites on the 2-phenyloxazole core.

Basicity

Oxazole is a weak base.[2] The conjugate acid of the oxazole ring has a pKa of approximately 0.8, making it significantly less basic than imidazole (pKa ≈ 7).[2][4] This low basicity is attributed to the electron-withdrawing nature of the oxygen atom and the pyridine-like character of the nitrogen atom. The introduction of different aryl groups at the 2-position, such as 2-furyl or 2-thienyl, can further reduce the proton-acceptor ability of the oxazole nitrogen compared to a phenyl group.[5]

Photophysical Properties

The 2-phenyloxazole core is an important chromophore and fluorophore.[6] Its derivatives are known for their stability and often exhibit excellent fluorescence efficiency, both in solution and in the solid state.[7] These properties have led to their extensive use in electro-optical materials, fluorescent dyes for bioimaging, and as components in organic light-emitting diodes (OLEDs).[6][7]

The photophysical characteristics are highly tunable through chemical modification. The introduction of electron-donating or electron-withdrawing substituents can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield.[7][8] For instance, attaching a strong electron-donating group like a diphenylamino moiety can cause a significant red shift in both absorption and emission spectra.[8]

Table 1: Representative Photophysical Data for Substituted 2-Phenylbenzoxazole Derivatives

| Compound | Substituent Position | Absorption Max (λ_abs), nm | Emission Max (λ_em), nm | Quantum Yield (Φ_F) | Source |

|---|---|---|---|---|---|

| BOSo | ortho-fluorosulfate | ~250-350 | 375 (in ACN) | - | [7] |

| BOSm | meta-fluorosulfate | ~250-350 | 381 (in ACN) | - | [7] |

| BOSp | para-fluorosulfate | ~250-350 | - | up to 0.64 (in ACN) | [7] |

| 1d | 4-(N,N-diphenylamino)phenyl | 385 (in Toluene) | 498 (in Toluene) | - | [8] |

Note: Data is for 2-phenylbenzoxazole, a closely related and illustrative analogue. ACN = Acetonitrile.

Reactivity Profile

The electronic properties detailed above directly dictate the chemical reactivity of the 2-phenyloxazole core. Its behavior is a blend of characteristics from both electron-rich and electron-poor aromatic systems.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the oxazole ring is challenging due to its overall π-deficient nature but is possible under certain conditions.[9][10]

-

Regioselectivity: The reaction occurs preferentially at the C5 position, which has the highest electron density.[2][4]

-

Reaction Conditions: EAS typically requires the presence of activating, electron-donating groups on the ring to proceed efficiently.[4] Common EAS reactions include nitration and halogenation.[10][11][12] The phenyl ring can also undergo EAS, and the directing effects of the oxazole substituent must be considered.

Caption: Generalized mechanism for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution is a key reaction for functionalizing the 2-phenyloxazole core, particularly at the C2 position.[4]

-

Requirement: This reaction requires a good leaving group (e.g., a halogen) at an electron-deficient position, most commonly C2.[4][13] The reaction proceeds via an addition-elimination mechanism, often involving a negatively charged Meisenheimer complex intermediate.[14]

-

Scope: A wide range of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the leaving group, providing a versatile method for synthesizing diverse derivatives.[14][15] The presence of electron-withdrawing groups on the ring system can activate the substrate towards nucleophilic attack.[14][16]

Deprotonation and Metalation

The hydrogen atom at the C2 position is the most acidic proton on the oxazole ring.[3] This allows for regioselective deprotonation using a strong base, such as lithium hexamethyldisilazane (LiHMDS) or n-butyllithium.[2][13] The resulting lithiated intermediate is a powerful nucleophile that can be trapped with various electrophiles (e.g., aldehydes, alkyl halides, or chlorinating agents like hexachloroethane) to introduce substituents specifically at the C2 position.[2][13] This deprotonation is often accompanied by a risk of ring-opening to an isonitrile species.[2][4]

Cycloaddition Reactions

The oxazole ring can participate as a diene component in [4+2] Diels-Alder cycloaddition reactions.[2][4][17] This reaction is a powerful tool for constructing more complex heterocyclic systems, such as pyridines, after a subsequent loss of an oxygen atom from the initial cycloadduct.[2][4] The reaction is typically carried out with electron-deficient dienophiles.[17][18]

Synthesis and Experimental Protocols

Numerous methods exist for the synthesis of the 2-phenyloxazole core. The Robinson-Gabriel synthesis, involving the dehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes are classic examples.[4] Modern variations often focus on improving yields and environmental compatibility.[19]

Protocol: One-Pot Synthesis of 2-Phenyl-Substituted Benzoxazole

This protocol is adapted from a green chemistry approach and demonstrates a straightforward condensation method.[19] This method synthesizes a benzoxazole, a fused analogue of 2-phenyloxazole, illustrating the core condensation principle.

Objective: To synthesize 2-phenylbenzoxazole derivatives via one-pot condensation of 2-aminophenol and substituted benzaldehydes.

Materials:

-

2-Aminophenol (1.5 mmol)

-

Substituted Benzaldehyde (1.5 mmol)

-

Ag@Fe₂O₃ nanoparticle catalyst (20 mg)

-

Water:Ethanol (5:1 mixture, 6 mL)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a reaction mixture by adding the Ag@Fe₂O₃ nanoparticle catalyst (20 mg) to a solution of 2-aminophenol (1.5 mmol) and the desired benzaldehyde (1.5 mmol) in 6 mL of a 5:1 water:ethanol dispersion.

-

Reaction Execution: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Petroleum Ether:EtOAc (4:1).

-

Work-up: Upon completion, add EtOAc to the reaction mixture and extract the product into the organic phase.

-

Purification: Wash the organic phase with water and dry it over anhydrous MgSO₄.

-

Isolation: Evaporate the EtOAc under reduced pressure to yield the crude product. The catalyst can be separated from the aqueous layer using an external magnet and reused.[19]

-

Final Purification: Recrystallize the crude product from ethanol to obtain the pure 2-phenylbenzoxazole derivative. Yields for this method are reported to be high (88-97%).[19]

Caption: Workflow for the green synthesis of 2-phenylbenzoxazole derivatives.

Applications in Drug Development & Materials Science

The versatility of the 2-phenyloxazole scaffold has made it a subject of intense research.

-

Medicinal Chemistry: Oxazole-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal properties.[13][19][20][21] The core is often used as a bioisostere for amide or ester groups to improve metabolic stability and pharmacokinetic properties.[22]

-

Materials Science: Due to their robust photophysical properties, 2-phenyloxazole derivatives are integral to the development of organic electronics. They are used as emitters in OLEDs, as fluorescent sensors for detecting ions and pH, and in the creation of advanced electro-optical materials.[7]

Conclusion

The 2-phenyloxazole core represents a privileged scaffold whose rich chemistry is dictated by a subtle interplay of electronic effects. Its modest aromaticity, polarized ring system, and tunable photophysical properties provide a fertile ground for chemical innovation. A thorough understanding of its reactivity—from electrophilic and nucleophilic substitutions to cycloadditions—is essential for leveraging this scaffold to its full potential. As research continues, the 2-phenyloxazole core is poised to remain a vital component in the development of next-generation pharmaceuticals and advanced functional materials.

References

- 1. What is Oxazole?_Chemicalbook [chemicalbook.com]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Oxazole [chemeurope.com]

- 5. cris.ariel.ac.il [cris.ariel.ac.il]

- 6. mdpi.com [mdpi.com]

- 7. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. ckthakurcollege.net [ckthakurcollege.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for (2-Phenyloxazol-4-yl)methanol

Abstract

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, valued for its diverse biological activities including anti-inflammatory, anti-bacterial, and anti-cancer properties.[1][2] (2-Phenyloxazol-4-yl)methanol is a key building block in medicinal chemistry, providing a versatile handle for further molecular elaboration. This application note presents a detailed, two-part protocol for the synthesis of this compound, commencing from commercially available L-serine methyl ester hydrochloride. The synthesis proceeds through the formation of a key intermediate, methyl 2-phenyloxazole-4-carboxylate, via an N-acylation followed by an oxidative cyclodehydration. The subsequent reduction of the ester furnishes the target alcohol. This guide provides in-depth scientific rationale, step-by-step instructions, safety protocols, and characterization guidelines intended for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The synthesis of substituted oxazoles is a cornerstone of modern heterocyclic chemistry.[3] Numerous methods have been developed, with the Robinson-Gabriel synthesis and its modern variants being among the most robust and versatile.[4][5][6] This protocol employs a modified Robinson-Gabriel approach, which is particularly well-suited for synthesizing 2,4-disubstituted oxazoles from amino acid precursors.

The overall synthetic strategy is depicted below:

Overall Reaction Scheme:

Part A involves the construction of the oxazole ring. This is achieved in two sequential steps:

-

N-acylation: L-serine methyl ester is acylated with benzoyl chloride under Schotten-Baumann conditions to form N-benzoyl-L-serine methyl ester. This step introduces the future C2-substituent (phenyl group) of the oxazole ring.

-

Oxidative Cyclodehydration: The resulting β-hydroxy amide is then subjected to an oxidative cyclodehydration. This key transformation first involves the oxidation of the primary alcohol of the serine backbone to an aldehyde, which spontaneously cyclizes with the amide oxygen. Subsequent dehydration, often promoted by the reaction conditions or a dedicated dehydrating agent, yields the aromatic oxazole ring system.[4]

Part B is the reduction of the methyl ester at the C4 position to the corresponding primary alcohol. This is a standard functional group transformation accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This hydride reduction provides a direct and efficient route to the target this compound.

Experimental Workflow Overview

The following diagram outlines the complete experimental workflow from starting materials to the final purified product.

Caption: High-level workflow for the synthesis of this compound.

Materials and Equipment

Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |

| L-Serine methyl ester HCl | C₄H₁₀ClNO₃ | 155.58 | 10.0 g | Sigma-Aldrich | |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 9.9 mL | Sigma-Aldrich | Corrosive, handle in fume hood |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~30 g | Fisher Scientific | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | VWR | Anhydrous grade for Part B |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 1 L | VWR | Reagent grade |

| Hexanes | C₆H₁₄ | 86.18 | 1 L | VWR | Reagent grade |

| Manganese (IV) Oxide (MnO₂) | MnO₂ | 86.94 | 33.6 g | Acros Organics | Activated, for synthesis |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.47 g | Sigma-Aldrich | Moisture sensitive, pyrophoric |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 300 mL | Sigma-Aldrich | Anhydrous, inhibitor-free |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Fisher Scientific | Anhydrous |

| Silica Gel | SiO₂ | 60.08 | As needed | Sorbent Technologies | For column chromatography (230-400 mesh) |

Equipment

-

Round-bottom flasks (500 mL, 250 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Ice bath

-

Glass funnel and filter paper

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Nitrogen/Argon gas line for inert atmosphere

Detailed Experimental Protocol

Part A: Synthesis of Methyl 2-phenyloxazole-4-carboxylate

Step 1: N-Benzoylation of L-Serine Methyl Ester

-

Setup: To a 500 mL round-bottom flask, add L-serine methyl ester hydrochloride (10.0 g, 64.3 mmol) and dichloromethane (DCM, 150 mL). Cool the resulting suspension to 0 °C in an ice bath with magnetic stirring.

-

Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (~150 mL) until all the solid dissolves and the solution becomes basic (pH > 8, check with pH paper).

-

Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (9.9 mL, 83.6 mmol) dropwise to the vigorously stirred biphasic mixture over 20 minutes.

-

Scientific Rationale: The Schotten-Baumann reaction conditions (biphasic, basic) are used to neutralize the HCl generated during the reaction, driving the acylation to completion. Adding the benzoyl chloride slowly at 0 °C controls the exothermicity of the reaction.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC (Eluent: 50% EtOAc/Hexanes).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is N-benzoyl-L-serine methyl ester.

-

Purification: Recrystallize the crude product from ethyl acetate/hexanes to yield a white crystalline solid. (Expected yield: ~12.5 g, 82%).

Step 2: Oxidative Cyclodehydration

-

Setup: To a 500 mL round-bottom flask, add the N-benzoyl-L-serine methyl ester (10.0 g, 42.1 mmol) and toluene (250 mL).

-

Oxidation: Add activated manganese (IV) oxide (MnO₂, 33.6 g, 387 mmol, ~9.2 equiv.).

-

Scientific Rationale: MnO₂ is a mild and selective oxidant for allylic and benzylic alcohols, and in this case, the primary alcohol of the serine derivative. The oxidation to the aldehyde is the rate-limiting step, which is followed by a rapid intramolecular cyclization and dehydration to form the stable aromatic oxazole ring.

-

-

Reaction: Fit the flask with a reflux condenser and heat the suspension to reflux (approx. 110 °C) with vigorous stirring for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product as a yellow oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and concentrate to afford methyl 2-phenyloxazole-4-carboxylate as a white to pale yellow solid. (Expected yield: ~7.0 g, 77%).

Part B: Reduction to this compound

SAFETY NOTE: Lithium aluminum hydride (LiAlH₄) reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

-

Setup: To a dry 500 mL round-bottom flask under an inert atmosphere, add lithium aluminum hydride (1.47 g, 38.8 mmol) and anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition of Ester: Dissolve methyl 2-phenyloxazole-4-carboxylate (7.0 g, 32.2 mmol) in anhydrous THF (100 mL) and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Scientific Rationale: LiAlH₄ is a potent nucleophilic hydride source capable of reducing esters to primary alcohols. The reaction must be kept cold to control its high reactivity. Anhydrous conditions are critical to prevent quenching of the reagent and hazardous hydrogen gas evolution.[7]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC for the disappearance of the starting ester.

-

Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

-

Water (1.5 mL)

-

15% aqueous NaOH solution (1.5 mL)

-

Water (4.5 mL) A granular white precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes at room temperature.

-

-

Work-up: Filter the slurry through a pad of Celite®, washing the filter cake extensively with ethyl acetate (3 x 50 mL).

-

Isolation: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: 40-60% ethyl acetate in hexanes). Combine the pure fractions and concentrate to yield this compound as a white solid.[8][9] (Expected yield: ~4.8 g, 85%).

Characterization Data

-

Appearance: White crystalline solid.

-

Melting Point: 98-100 °C.

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (m, 2H, Ar-H), 7.80 (s, 1H, oxazole C5-H), 7.45 (m, 3H, Ar-H), 4.70 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).

-

¹³C NMR (101 MHz, CDCl₃): δ 162.0, 142.5, 135.0, 130.5, 128.8, 127.2, 126.5, 56.5.

-

Mass Spectrometry (ESI+): m/z 176.07 [M+H]⁺.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).

-

Fume Hood: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.

-

Benzoyl Chloride: Is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.[10][11][12][13]

-